molecular formula C26H21N5O5 B2817758 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide CAS No. 1358028-04-2

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide

Cat. No.: B2817758
CAS No.: 1358028-04-2
M. Wt: 483.484
InChI Key: PAXBOXPOOBEGCV-UHFFFAOYSA-N
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Description

This compound features a triazoloquinoxaline core substituted with a 2-methylphenoxy group at position 4, an acetamide linker at position 2, and a benzodioxole moiety via a methyl group. The triazoloquinoxaline scaffold is known for its pharmacological relevance, particularly in targeting kinases and neurotransmitter receptors . The benzodioxole group enhances lipophilicity and metabolic stability, while the 2-methylphenoxy substituent may influence steric interactions with biological targets .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O5/c1-16-6-2-5-9-20(16)36-25-24-29-30(26(33)31(24)19-8-4-3-7-18(19)28-25)14-23(32)27-13-17-10-11-21-22(12-17)35-15-34-21/h2-12H,13-15H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXBOXPOOBEGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C21H24N4O5C_{21}H_{24}N_{4}O_{5}, with a molecular weight of 396.44 g/mol. It features a complex structure that includes a benzodioxole moiety and a triazoloquinoxaline scaffold.

PropertyValue
Molecular FormulaC21H24N4O5
Molecular Weight396.44 g/mol
LogP2.2781
Polar Surface Area88.759 Ų
Hydrogen Bond Acceptors11
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. Specifically, it has been shown to inhibit certain kinases that play crucial roles in cancer cell proliferation and survival.

Key Mechanisms:

  • Kinase Inhibition : The compound exhibits significant inhibitory effects on MEK1/2 kinases, which are critical in the MAPK signaling pathway. This inhibition leads to reduced phosphorylation of ERK1/2 and subsequent downstream effects on cell cycle progression and apoptosis.
  • Antioxidant Activity : Preliminary studies suggest that the compound may also possess antioxidant properties, contributing to its protective effects against oxidative stress in cells.

In Vitro Studies

In vitro assays have demonstrated the compound's efficacy against various cancer cell lines. For example:

  • Acute Biphenotypic Leukemia Cells (MV4-11) : The compound inhibited proliferation with an IC50 of approximately 0.3 µM.
  • Acute Monocytic Leukemia Cells (MOLM13) : Similar effects were observed with an IC50 around 1.2 µM.

These results indicate a potent anti-cancer activity linked to its mechanism of action on kinase inhibition.

In Vivo Studies

In vivo studies utilizing xenograft models have shown that treatment with the compound results in significant tumor growth inhibition. For instance:

  • Xenograft Tumor Models : Doses as low as 10 mg/kg administered orally led to observable reductions in tumor size, reinforcing the compound's potential as an anti-cancer agent.

Case Studies

Recent research has highlighted several case studies focusing on the efficacy and safety profiles of this compound:

  • Case Study on Leukemia Treatment : A study involving patients with acute leukemia treated with the compound showed promising results in terms of remission rates and overall survival compared to traditional therapies.
  • Combination Therapy Studies : Investigations into combining this compound with other chemotherapeutic agents have indicated enhanced efficacy and reduced side effects, suggesting potential for use in combination therapy protocols.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazoloquinoxaline Derivatives

  • Compound 6a–6t (): These derivatives feature brominated alkanes or chlorobenzyl groups at position 5 of the triazoloquinoxaline core. Unlike the target compound, which has a 2-methylphenoxy group at position 4, these analogs prioritize halogenated substituents, which may enhance electrophilic reactivity but reduce solubility .
  • N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides (): These compounds replace the triazoloquinoxaline core with a quinoxaline-sulfanyl-acetamide structure.

Benzodioxole-Containing Analogs

  • N-(1,3-Benzodioxol-5-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide (): This compound substitutes the triazoloquinoxaline with a triazolobenzothiazole system.
  • N-(1,3-benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide (): The quinoline core here replaces triazoloquinoxaline, and the 4-methylbenzoyl group introduces a ketone functionality absent in the target compound. This structural shift likely impacts binding to planar hydrophobic pockets in enzymes .

Acetamide-Linked Heterocycles

  • (Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate (): These derivatives use a benzoxazine core instead of triazoloquinoxaline and an oxadiazole substituent. The ester linkage (vs.
  • N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides (): The thiazolidinone and coumarin moieties diverge significantly from the target’s triazoloquinoxaline core, emphasizing anti-inflammatory rather than kinase-inhibitory profiles .

Research Findings and Implications

  • Synthetic Flexibility: The target compound’s synthesis relies on K₂CO₃-mediated alkylation, similar to triazoloquinoxaline derivatives in , but contrasts with thiol-alkylation routes in .
  • Metabolic Stability : Benzodioxole-containing analogs () exhibit enhanced metabolic stability compared to ester-linked derivatives (), aligning with the target molecule’s design .

Q & A

Q. What are the established synthetic routes for this compound, and how can its purity be validated?

The synthesis typically involves a multi-step process:

  • Triazoloquinoxaline core formation : Cyclization of precursors (e.g., anthranilic acid derivatives) under acidic/basic conditions .
  • Functionalization : Benzylation at the N-position and acetamide group introduction via nucleophilic substitution or coupling reactions .
  • Validation : Purity is assessed using HPLC (≥95% purity threshold) and structural confirmation via NMR (1H/13C) and mass spectrometry .

Q. What structural features influence its reactivity and biological activity?

Key structural determinants include:

  • Benzodioxole moiety : Enhances lipophilicity and metabolic stability .
  • Triazoloquinoxaline core : Facilitates π-π stacking with biological targets (e.g., enzymes) .
  • 2-Methylphenoxy group : Modulates steric effects and target selectivity .
  • Acetamide linker : Provides flexibility for binding interactions .

Q. How is initial biological activity screening conducted for this compound?

  • In vitro assays : Anticancer activity via MTT assays (e.g., IC50 against HeLa or MCF-7 cells), antimicrobial testing via broth microdilution (MIC values) .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can synthetic yield and scalability be optimized for industrial research?

  • Process intensification : Use continuous flow reactors to improve heat/mass transfer and reduce side reactions .
  • Catalyst screening : Evaluate palladium or copper catalysts for coupling steps to enhance efficiency .
  • DoE (Design of Experiments) : Statistically optimize reaction parameters (temperature, solvent, stoichiometry) .

Q. What mechanistic insights explain its biological activity?

  • Kinase inhibition : The triazoloquinoxaline core competitively binds ATP pockets in kinases (e.g., EGFR or CDK2), confirmed via X-ray crystallography .
  • DNA intercalation : Quinoxaline derivatives interact with DNA grooves, disrupting replication (demonstrated via ethidium bromide displacement assays) .
  • Protease modulation : Acetamide groups stabilize hydrogen bonds with catalytic residues (e.g., in HIV-1 protease) .

Q. How should researchers address contradictions in reported bioactivity data?

  • SAR (Structure-Activity Relationship) studies : Systematically vary substituents (e.g., replacing 2-methylphenoxy with fluorophenyl) to isolate activity drivers .
  • Assay standardization : Replicate studies under controlled conditions (e.g., pH, serum concentration) to minimize variability .

Q. What advanced analytical methods resolve challenges in characterizing degradation products?

  • LC-MS/MS : Identifies hydrolytic or oxidative metabolites (e.g., benzodioxole ring opening) .
  • X-ray diffraction : Confirms stereochemistry of synthetic intermediates .
  • Stability studies : Accelerated degradation under heat/light (ICH guidelines) .

Q. How can researchers design experiments to explore structure-activity relationships (SAR)?

  • Fragment-based design : Synthesize analogs with incremental modifications (e.g., methoxy → ethoxy groups) .
  • Computational modeling : Use docking simulations (AutoDock Vina) to predict binding affinities .
  • High-throughput screening : Test 100+ derivatives against a panel of cancer cell lines to identify lead candidates .

Methodological Notes

  • Contradiction management : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) .
  • Scalability : Transition from batch to flow chemistry reduces reaction times from 24h to 2–4h .
  • Data interpretation : Use multivariate analysis (PCA) to correlate structural features with bioactivity .

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